molecular formula C8H3ClF3NO2S B1422886 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 942199-59-9

4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No.: B1422886
CAS No.: 942199-59-9
M. Wt: 269.63 g/mol
InChI Key: YKHLEJBYHQQAMZ-UHFFFAOYSA-N
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Description

4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a chemical compound characterized by a benzene ring substituted with a cyano group (-CN), a trifluoromethyl group (-CF₃), and a sulfonyl chloride group (-SO₂Cl). This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-cyano-3-(trifluoromethyl)benzene-1-sulfonic acid.

  • Reaction Conditions: The sulfonic acid is treated with thionyl chloride (SOCl₂) to convert the sulfonic acid group to sulfonyl chloride. The reaction is usually carried out under reflux conditions with an appropriate solvent such as dichloromethane (DCM).

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure sulfonyl chloride compound.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and large-scale distillation units to ensure efficient and cost-effective synthesis. The use of automated systems and real-time monitoring can help maintain product quality and consistency.

Types of Reactions:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

  • Substitution: Aqueous ammonia (NH₃) or primary amines.

Major Products Formed:

  • Oxidation: 4-Cyano-3-(trifluoromethyl)benzoic acid.

  • Reduction: 4-Amino-3-(trifluoromethyl)benzonitrile.

  • Substitution: Sulfonamide derivatives.

Scientific Research Applications

4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is used in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is employed in the development of new drugs, particularly those targeting specific biological pathways.

  • Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Safety and Hazards

This compound is associated with several hazards. It has been classified with the signal word “Danger” and is associated with the hazard statements H302, H312, H314, H332, H335 . These statements indicate that the compound can cause severe skin burns and eye damage, and may cause respiratory irritation .

Comparison with Similar Compounds

  • 4-Cyano-3-(trifluoromethyl)aniline

  • 4-Cyano-3-(trifluoromethyl)benzoic acid

  • 4-Amino-3-(trifluoromethyl)benzonitrile

Uniqueness: 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to its combination of cyano, trifluoromethyl, and sulfonyl chloride groups, which provide distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-cyano-3-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO2S/c9-16(14,15)6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHLEJBYHQQAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The titled compound is prepared analogously to 4-fluoro-3-methoxy-benzenesulfonyl chloride (Intermediate 102a) by replacing 4-fluoro-3-methoxyaniline with 4-amino-2-trifluoromethyl-benzonitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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